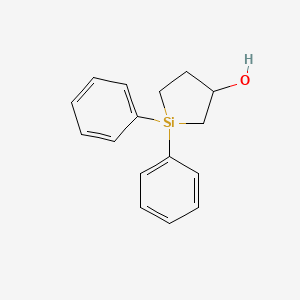

1,1-Diphenylsilolan-3-ol

説明

1,1-Diphenylsilolan-3-ol is a silanol derivative featuring a five-membered silole (silacyclopentane) ring with two phenyl groups attached to the silicon atom and a hydroxyl group at the third position. Silanols like this are typically intermediates in synthesizing silicone polymers or surface-modifying agents due to their Si–OH functionality .

特性

CAS番号 |

51067-83-5 |

|---|---|

分子式 |

C16H18OSi |

分子量 |

254.40 g/mol |

IUPAC名 |

1,1-diphenylsilolan-3-ol |

InChI |

InChI=1S/C16H18OSi/c17-14-11-12-18(13-14,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,14,17H,11-13H2 |

InChIキー |

XLHJZERQKDAVLG-UHFFFAOYSA-N |

正規SMILES |

C1C[Si](CC1O)(C2=CC=CC=C2)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1,1-Diphenylsilolan-3-ol can be synthesized through several methods. One common approach involves the reaction of diphenylsilane with an appropriate hydroxylating agent under controlled conditions. The reaction typically requires a catalyst to facilitate the formation of the silanol group.

Industrial Production Methods: In industrial settings, the production of 1,1-Diphenylsilolan-3-ol may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

化学反応の分析

Types of Reactions: 1,1-Diphenylsilolan-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form silanones or siloxanes.

Reduction: The compound can be reduced to form silanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products:

Oxidation: Silanones and siloxanes.

Reduction: Silanes.

Substitution: Halosilanes and alkoxysilanes.

科学的研究の応用

Chemistry: 1,1-Diphenylsilolan-3-ol is used as a precursor in the synthesis of various organosilicon compounds

Biology and Medicine: Research is ongoing to explore the potential biological activities of 1,1-Diphenylsilolan-3-ol and its derivatives. These compounds may exhibit antimicrobial, antifungal, or anticancer properties, making them candidates for drug development.

Industry: In the industrial sector, 1,1-Diphenylsilolan-3-ol is used as an intermediate in the production of silicone-based materials. These materials are widely used in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.

作用機序

The mechanism of action of 1,1-Diphenylsilolan-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1,1-Diphenylsilolan-3-ol with structurally related compounds from the evidence:

Physicochemical Properties

| Property | 1,1-Diphenylsilolan-3-ol (Inferred) | 1,1,3,3-Tetraphenyldisiloxane-1,3-diol | 1-Benzhydrylazetidin-3-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | ~260 | 438 | 239 |

| Melting Point (°C) | ~80–100 | 180–200 (decomposes) | ~120–140 |

| Solubility | Low in water; soluble in THF, DCM | Insoluble in water; soluble in ether | Moderate in polar solvents |

| Stability | Air-sensitive (Si–OH hydrolysis) | Stable under anhydrous conditions | Stable at room temperature |

Key Research Findings

- Silanols: Disiloxanediols like 1,1,3,3-Tetraphenyldisiloxane-1,3-diol are precursors for silicone resins, with studies highlighting their role in moisture-curing coatings .

- Azetidinols: 1-Benzhydrylazetidin-3-ol is patented in antiviral and antibacterial agents, leveraging its strained ring for target binding .

- Quinuclidinols: Used as chiral auxiliaries in asymmetric synthesis, with (3R)-Quinuclidinol showing >99% enantiomeric excess in certain reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。